molecular formula C28H27N3O B14966120 [2-(3,4-Dimethylphenyl)quinolin-4-yl](4-phenylpiperazin-1-yl)methanone

[2-(3,4-Dimethylphenyl)quinolin-4-yl](4-phenylpiperazin-1-yl)methanone

Cat. No.: B14966120
M. Wt: 421.5 g/mol
InChI Key: NJJNWOJGCQOMSQ-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHYLPHENYL)-4-(4-PHENYLPIPERAZINE-1-CARBONYL)QUINOLINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a 3,4-dimethylphenyl group and a 4-phenylpiperazine-1-carbonyl group. These substitutions confer specific chemical and physical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHYLPHENYL)-4-(4-PHENYLPIPERAZINE-1-CARBONYL)QUINOLINE typically involves multi-step organic synthesis. The process begins with the preparation of the quinoline core, which can be synthesized through various methods such as the Skraup synthesis, Doebner-Miller reaction, or Friedländer synthesis. Once the quinoline core is prepared, it undergoes further functionalization to introduce the 3,4-dimethylphenyl and 4-phenylpiperazine-1-carbonyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability, cost-effectiveness, and yield. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the compound’s high purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHYLPHENYL)-4-(4-PHENYLPIPERAZINE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

2-(3,4-DIMETHYLPHENYL)-4-(4-PHENYLPIPERAZINE-1-CARBONYL)QUINOLINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-4-(4-PHENYLPIPERAZINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the 3,4-dimethylphenyl and 4-phenylpiperazine-1-carbonyl groups.

    4-Phenylpiperazine: Contains the piperazine moiety but lacks the quinoline core.

    3,4-Dimethylphenylquinoline: Similar structure but without the piperazine substitution.

Uniqueness

2-(3,4-DIMETHYLPHENYL)-4-(4-PHENYLPIPERAZINE-1-CARBONYL)QUINOLINE is unique due to the combination of the quinoline core with both the 3,4-dimethylphenyl and 4-phenylpiperazine-1-carbonyl groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C28H27N3O

Molecular Weight

421.5 g/mol

IUPAC Name

[2-(3,4-dimethylphenyl)quinolin-4-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C28H27N3O/c1-20-12-13-22(18-21(20)2)27-19-25(24-10-6-7-11-26(24)29-27)28(32)31-16-14-30(15-17-31)23-8-4-3-5-9-23/h3-13,18-19H,14-17H2,1-2H3

InChI Key

NJJNWOJGCQOMSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=CC=C5)C

Origin of Product

United States

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